molecular formula C10H10FN B14797404 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro-

1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro-

Cat. No.: B14797404
M. Wt: 163.19 g/mol
InChI Key: LWPCVECAHSZHNP-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-fluorophenyl group

Preparation Methods

The synthesis of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone with 1H-indole and 1-(4-fluorophenyl)-2,2-dihydroxyethanone . This three-component one-pot reaction is efficient and yields highly functionalized bicyclic pyrrole derivatives.

Chemical Reactions Analysis

1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

2-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C10H10FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-6,10,12H,7H2

InChI Key

LWPCVECAHSZHNP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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